molecular formula C10H12ClN3O B1446054 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride CAS No. 1823582-76-8

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride

Cat. No.: B1446054
CAS No.: 1823582-76-8
M. Wt: 225.67 g/mol
InChI Key: FXTHMGMSFITLIQ-UHFFFAOYSA-N
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Description

“6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1823582-76-8 . It has a molecular weight of 225.68 and a molecular formula of C10H12ClN3O . It is typically in powder form .


Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific data such as NMR, HPLC, LC-MS, UPLC, etc . Unfortunately, the available data does not provide these details.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature . Unfortunately, the available data does not provide more specific physical and chemical properties such as boiling point, density, etc .

Scientific Research Applications

Biological and Clinical Activity of Anti-malarial Drugs

Aminoquinoline compounds, including chloroquine and hydroxychloroquine, are primarily known for their anti-malarial properties. These compounds also exhibit immunosuppressive activities, making them effective in treating autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis. Their effectiveness is attributed to the reduction of T-cell and B-cell hyperactivity and the suppression of pro-inflammatory cytokine gene expression (Taherian et al., 2013).

Hemolytic Effect of Primaquine and Related Compounds

The 8-aminoquinoline compounds, including primaquine, have been recognized for their potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Studies on the mechanisms of hemolysis have highlighted the role of oxidative damage to hemoglobin and/or the stroma of red cells, leading to their removal from circulation (Beutler, 1959).

Metabolism of 8-aminoquinoline Antimalarial Agents

Research on the metabolism of 8-aminoquinoline antimalarial agents has provided insights into the toxic effects of their metabolic products on erythrocytes, especially in individuals deficient in glucose-6-phosphate dehydrogenase. Understanding these metabolic pathways is crucial for developing safer antimalarial therapies (Strother et al., 1981).

Repurposing of Chloroquine-containing Compounds

The repurposing of chloroquine (CQ) and its derivatives for various infectious and noninfectious diseases has been explored due to their biochemical properties. Recent studies focus on developing novel compounds based on the CQ scaffold for therapeutic applications beyond malaria, including cancer therapy (Njaria et al., 2015).

Mechanism of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound modulates the expression of genes related to these pathways, leading to altered cellular metabolism and function. For instance, it can upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to reduced efficacy. In vitro studies have demonstrated that the compound maintains its activity for up to 72 hours, after which its potency diminishes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, including oxidative stress and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments. Its localization and accumulation are influenced by its affinity for these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications that add targeting signals. These modifications ensure that the compound reaches its site of action, enhancing its efficacy in biochemical reactions .

Properties

IUPAC Name

6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-5-7-3-6-4-8(12)1-2-9(6)13-10(7)14;/h3,8H,1-2,4,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTHMGMSFITLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C(=O)N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823582-76-8
Record name 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Reactant of Route 2
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Reactant of Route 4
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Reactant of Route 5
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Reactant of Route 6
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride

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